Betulinaldehyde

Catalog No.
S521063
CAS No.
13159-28-9
M.F
C30H48O2
M. Wt
440.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betulinaldehyde

CAS Number

13159-28-9

Product Name

Betulinaldehyde

IUPAC Name

9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

InChI

InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3

InChI Key

FELCJAPFJOPHSD-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O

solubility

Soluble in DMSO

Synonyms

Betulinic Aldehyde, Betulinaldehyde, Lup-20(29)-en-28-al, 3beta-hydroxy-, NSC 250423

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C=O

The exact mass of the compound Betulinaldehyde is 440.3654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250423. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Betulinaldehyde is a naturally occurring triterpenoid found in the bark of various birch (Betula) species []. While its natural function remains unclear, scientific research has explored its potential applications in several areas:

Antimcrobial Activity

Studies suggest that betulinaldehyde exhibits antimicrobial properties against various bacteria and fungi [, ]. Research has shown it to be effective against some strains of Staphylococcus aureus and Escherichia coli []. However, further investigation is needed to understand its mechanism of action and potential for development into novel antibiotics.

Anti-inflammatory and Anti-cancer Properties

Betulinaldehyde has shown promise in its anti-inflammatory and anti-cancer properties in preclinical studies [, ]. Studies have observed its ability to suppress the production of inflammatory mediators and induce cancer cell death [, ]. These findings warrant further research to determine its efficacy and safety in vivo models and potentially as a therapeutic agent.

Betulinaldehyde is a naturally occurring compound derived from betulin, which is a pentacyclic triterpene found in the bark of birch trees. It is characterized by its aldehyde functional group, which contributes to its reactivity and biological activity. Betulinaldehyde has garnered attention in various fields of research due to its potential pharmacological properties, particularly in oncology and anti-inflammatory applications. The compound exhibits a unique structure that allows it to engage in diverse

Betulinaldehyde can undergo several chemical transformations due to its functional groups. Key reactions include:

  • Oxidation: Betulinaldehyde can be oxidized to form betulinic acid, which has been studied for its therapeutic effects.
  • Reduction: The aldehyde group can be reduced to an alcohol, further modifying its biological activity.
  • Condensation Reactions: Betulinaldehyde can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-nitrogen bonds.

These reactions highlight the versatility of betulinaldehyde as a precursor for synthesizing various derivatives with enhanced biological properties .

Betulinaldehyde exhibits significant biological activities, particularly in anticancer research. Studies have shown that it can inhibit the viability, proliferation, and migration of cancer cells, specifically A549 lung cancer cells, in a dose-dependent manner. The compound affects several intracellular signaling pathways:

  • Protein Kinase B (Akt): Betulinaldehyde significantly inhibits the Akt signaling pathway, which is crucial for cell survival and proliferation.
  • Mitogen-Activated Protein Kinase (MAPK): It also affects MAPK pathways, influencing cellular responses to growth signals.
  • Signal Transducer and Activator of Transcription 3 (STAT3): Inhibition of STAT3 signaling has been linked to reduced tumorigenesis .

Additionally, betulinaldehyde has shown potential anti-inflammatory properties by modulating immune responses and reducing oxidative stress.

Betulinaldehyde can be synthesized through various methods:

  • Oxidation of Betulin: Utilizing reagents like Jones reagent or sodium chlorite can convert betulin into betulinaldehyde effectively.
  • Selective Oxidation: The primary alcohol group at C28 of betulin can be selectively oxidized to yield the aldehyde.
  • Pinnick Oxidation: This method involves the conversion of aldehydes into carboxylic acids, which can further be processed to obtain derivatives .

These synthesis routes are crucial for producing betulinaldehyde in sufficient quantities for research and potential therapeutic applications.

Betulinaldehyde has several promising applications:

  • Pharmaceuticals: Its anticancer properties make it a candidate for drug development against various cancers.
  • Anti-inflammatory Agents: The compound's ability to modulate inflammatory responses positions it as a potential treatment for inflammatory diseases.
  • Cosmetics: Due to its bioactive properties, betulinaldehyde may be used in cosmetic formulations aimed at skin health.

The versatility of betulinaldehyde allows it to be explored across multiple industries, particularly in health-related fields .

Research on the interactions of betulinaldehyde with biological systems has revealed its complex mechanisms of action. Studies indicate that:

  • Betulinaldehyde interacts with cellular signaling pathways that regulate apoptosis and autophagy, enhancing its anticancer effects.
  • Its modulation of oxidative stress levels suggests potential neuroprotective effects, warranting further investigation into its use in neurodegenerative diseases .

Understanding these interactions is critical for developing effective therapeutic strategies utilizing betulinaldehyde.

Several compounds share structural similarities with betulinaldehyde, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
BetulinPentacyclic triterpeneAntiviral, anti-inflammatory
Betulinic AcidPentacyclic triterpeneAntitumor activity; induces apoptosis
AllobetulinIsomer of betulinExhibits similar bioactivity but with altered potency
Betulonic AcidDerivative of betulinAntioxidant properties; less studied
BevirimatSynthetic derivativeHIV inhibitor; distinct mechanism from betulinaldehyde

Betulinaldehyde's unique aldehyde functional group differentiates it from these compounds, enhancing its reactivity and potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

440.365430770 g/mol

Monoisotopic Mass

440.365430770 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1. Suksamrarn, S., Panseeta, P., Kunchanawatta, S., et al. Ceanothane- and lupane-type triterpenes with antiplasmodial and antimycobacterial activities from Ziziphus cambodiana. Chem. Pharm. Bull. (Tokyo) 54(4), 535-537 (2006).
2. Chung, P.Y., Chung, L.Y., and Navaratnam, P. Potential targets by pentacyclic triterpenoids from Callicarpa farinosa against methicillin-resistant and sensitive Staphylococcus aureus. Fitoterapia 94, 48-54 (2014).
3. Peyrat, L.-A., Eparvier, V., Eydoux, C., et al. Chemical diversity and antiviral potential in the pantropical Diospyros genus. Fitoterapia 112, 9-15 (2016).
4. Hata, K., Hori, K., Ogasawara, H., et al. Anti-leukemia activities of Lup-28-al-20(29)-en-3-one, a lupane triterpene. Toxicol. Lett. 143(1), 1-7 (2003).

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